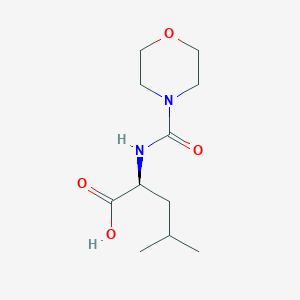

N-(Morpholinocarbonyl)leucine

Description

N-(Morpholinocarbonyl)leucine is a leucine derivative modified by the introduction of a morpholinocarbonyl group at the amino terminus. This structural modification alters its physicochemical properties, including solubility, stability, and biological activity. The morpholinocarbonyl moiety (a carbonyl group linked to a morpholine ring) enhances hydrogen-bonding capacity and steric bulk, which can influence interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C11H20N2O4 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

(2S)-4-methyl-2-(morpholine-4-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C11H20N2O4/c1-8(2)7-9(10(14)15)12-11(16)13-3-5-17-6-4-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)/t9-/m0/s1 |

InChI Key |

NZMAANDPAHYSGM-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCOCC1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)N1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Leucine Derivatives

Key Findings:

- Meta-Substituted Derivatives: In a study evaluating meta-substituted leucine analogs (Table 1), the morpholinocarbonyl group (compound 18) led to a complete loss of activity in inhibiting EFS-induced contractions (IC₅₀ > 500 µM). In contrast: Cyano (13) and amino (12) substituents retained partial activity (IC₅₀ = 210 µM and 221 µM, respectively). Methyl (9) and chloro (10) groups also abolished activity .

Table 1: Substituent Effects on Leucine Derivatives

| Compound ID | Substituent | IC₅₀ (µM) | Activity Profile |

|---|---|---|---|

| 1 | Parent compound | 158 | High activity |

| 9 | Methyl | >500 | Inactive |

| 10 | Chloro | >500 | Inactive |

| 12 | Amino | 221 | Moderate activity |

| 13 | Cyano | 210 | Moderate activity |

| 18 | Morpholinocarbonyl | >500 | Inactive |

Implication: The morpholinocarbonyl group’s steric hindrance or electronic effects may disrupt target binding in this specific scaffold.

Comparison with Other Carbonyl-Modified Leucine Analogs

A. N-(Ethoxycarbonyl)-L-leucine

- Structure: Ethoxycarbonyl group replaces morpholinocarbonyl.

- Properties: Smaller substituent (MW = 203.24 vs.

- Use : Primarily in peptide synthesis due to its stability.

B. N-(Fluorenyl-9-methoxycarbonyl)leucine (NPC 15199)

- Structure : Bulky fluorenylmethoxycarbonyl (Fmoc) group.

- Activity: Anti-inflammatory effects via PPARγ modulation and T-cell activation inhibition. Unlike morpholinocarbonyl derivatives, Fmoc-leucine mobilizes intracellular Ca²⁺ in cancer cells .

- Applications : Formerly marketed in the U.S. for inflammatory conditions.

C. ES-6864 (Renin Inhibitor)

- Structure: Incorporates N-(Morpholinocarbonyl)leucine as part of a larger scaffold (MW = 791.03).

- Activity: Potent renin inhibition for hypertension treatment. The morpholinocarbonyl group likely enhances target affinity or pharmacokinetics .

Molecular and Functional Distinctions

Table 2: Structural and Functional Comparison

*Estimated based on similar compounds.

Critical Analysis of Research Findings

- Positional Sensitivity: The morpholinocarbonyl group’s inactivity in meta-substituted derivatives contrasts with its utility in ES-6864. This highlights the critical role of substituent position in determining activity .

- Steric vs. Electronic Effects: While smaller groups (cyano, amino) retain partial activity, bulkier substituents (morpholinocarbonyl, Fmoc) exhibit divergent effects depending on the biological target.

- Therapeutic Potential: Derivatives like ES-6864 demonstrate that morpholinocarbonyl-leucine can be advantageous in complex scaffolds, suggesting its value in targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.